molecular formula C10H11N7O4 B12074420 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine CAS No. 37082-52-3

7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine

Cat. No.: B12074420
CAS No.: 37082-52-3
M. Wt: 293.24 g/mol
InChI Key: IZINBYPJBKCTOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine is a synthetic nucleoside analog based on a tetrazolo-fused purine scaffold. This class of modified nucleosides is of significant interest in medicinal chemistry for the development of novel antitumor and antiviral agents . The tetrazolo group, which can exist in equilibrium with a tetrazolyl tautomer, serves as a versatile synthetic intermediate and a bioisostere, allowing for further chemical modifications at various positions on the purine ring . These compounds are typically constructed around a modified ribofuranose sugar scaffold and are designed to probe biological systems or inhibit specific enzymes involved in nucleotide metabolism . Researchers utilize such analogs to investigate nucleoside metabolism, enzyme mechanisms, and as starting points for library synthesis in drug discovery programs. The specific physicochemical properties, spectral data, and biological activity profile for this lot are provided in the accompanying Certificate of Analysis. Intended Research Applications: • Building block for the synthesis of novel nucleoside libraries . • Intermediate in the exploration of antiproliferative or antiviral agents . • Probe for studying enzyme-substrate interactions in purine-binding proteins. Safety Notice: This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use in humans or animals. Please refer to the Safety Data Sheet (SDS) before handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

37082-52-3

Molecular Formula

C10H11N7O4

Molecular Weight

293.24 g/mol

IUPAC Name

2-(hydroxymethyl)-5-(tetrazolo[5,1-f]purin-7-yl)oxolane-3,4-diol

InChI

InChI=1S/C10H11N7O4/c18-1-4-6(19)7(20)10(21-4)16-2-11-5-8(16)12-3-17-9(5)13-14-15-17/h2-4,6-7,10,18-20H,1H2

InChI Key

IZINBYPJBKCTOK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=CN4C2=NN=N4

Origin of Product

United States

Advanced Synthetic Methodologies for 7 Pentofuranosyl 7h Tetrazolo 5,1 I Purine and Its Analogues

Strategic Approaches to the Tetrazolo[5,1-i]purine Core Synthesis

The construction of fused heterocyclic systems like tetrazolo[5,1-i]purine often relies on cyclization reactions where regioselectivity is paramount. These reactions ensure the formation of the desired constitutional isomer from a precursor that has multiple potential cyclization pathways.

One common strategy involves the reaction of an amino-substituted tetrazole with a suitable dielectrophilic partner to build the adjacent pyrimidine (B1678525) ring. For instance, the one-pot reaction of 5-aminotetrazole (B145819) with sodium salts of formyl ketones can lead to the formation of tetrazolo[1,5-a]pyrimidines. researchgate.net The regioselectivity of this reaction is dictated by the initial nucleophilic attack. It is suggested that the exocyclic amino group of the aminotetrazole, being less sterically hindered, preferentially attacks the formyl group of the reaction partner, leading to a specific regioisomer over the alternative product that would result from the attack by the endocyclic tetrazole nitrogen. researchgate.net

Another powerful technique is the use of oxidative cyclization. For example, Schiff bases derived from 7-amino- researchgate.netsemanticscholar.orgexplorationpub.comtriazolo[1,5-a]pyrimidines can be treated with an oxidizing agent like (diacetoxyiodo)benzene (B116549) to induce intramolecular cyclization, yielding triazolo[5,1-b]purine derivatives. mdpi.com This method offers a metal-free approach under mild conditions. The proposed mechanism involves the formation of an amino cation, followed by intramolecular cyclization and aromatization to furnish the fused purine (B94841) system. mdpi.com Similar strategies using heterocyclic enamines reacting with 1,3-dielectrophiles have also been shown to proceed with excellent regioselectivity to form various purine analogues. thieme-connect.de The development of such regioselective methods is crucial for the unambiguous synthesis of complex nitrogenous heterocycles. nih.govmdpi.com

Reaction Type Precursors Key Reagent/Condition Product Core Ref.
Condensation/Cyclization5-Aminotetrazole, Sodium salts of formyl ketonesAcetic AcidTetrazolo[1,5-a]pyrimidine (B1219648) researchgate.net
Oxidative CyclizationSchiff base of 7-amino- researchgate.netsemanticscholar.orgexplorationpub.comtriazolo[1,5-a]pyrimidine(Diacetoxyiodo)benzeneTriazolo[5,1-b]purine mdpi.com
CyclizationHeterocyclic enamine, 1,3-DiketoneHeatImidazo[4,5-b]pyridine thieme-connect.de

Reconstructive methodologies offer an innovative approach to purine synthesis, where a pre-formed fused heterocyclic system is chemically transformed into the target purine core. This strategy can be particularly effective for creating purine systems that are otherwise difficult to access.

A notable example is the synthesis of 2-aminopurine (B61359) from a tetrazolo[1,5-a]pyrimidine precursor. nih.govresearchgate.net This multi-step process begins with the synthesis of a tetrazolo[1,5-a]pyrimidine-7-amine, which is then nitrated to introduce a nitro group onto the pyrimidine ring. nih.gov The crucial step involves the reductive cleavage of the tetrazole ring and the simultaneous reduction of the nitro group. This transformation effectively "reconstructs" the precursor into a diaminopyrimidine intermediate. Subsequent cyclization of this intermediate then yields the final purine ring system. nih.govresearchgate.net

This approach highlights a fundamentally different synthetic logic. Instead of building the purine ring system from acyclic or monocyclic precursors in a linear fashion, it leverages the inherent reactivity of a more complex, polyazotic fused heterocycle. The challenge in such a strategy often lies in achieving selective transformations; for example, reducing a nitro group without affecting the tetrazole ring or vice-versa can be difficult to control. nih.gov However, when successful, this reconstructive approach provides a powerful pathway to the desired purine framework. nih.govresearchgate.net

Starting Heterocycle Key Transformation Steps Intermediate Final Product Ref.
Tetrazolo[1,5-a]pyrimidine-7-amine1. Nitration2. Reductive ring opening/nitro group reduction3. CyclizationPyrimidine-2,4,5-triamine2-Aminopurine nih.govresearchgate.net

The synthesis of fused tetrazole systems like tetrazolo[5,1-i]purine is intrinsically linked to the chemical equilibrium between a tetrazole ring and its open-chain azido-azomethine isomer. This valence tautomerism is a well-documented phenomenon in heterocyclic chemistry. acs.org The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of substituents on the heterocyclic system.

In the context of synthesis, this tautomerism is most relevant when using azides as precursors. For example, the synthesis of 6-substituted tetrazolo[1,5-c]pyrimidin-5(6H)ones can be achieved by treating 4-chloro-1,2-dihydro-1-methyl-2-oxopyrimidines with sodium azide (B81097). nih.gov The reaction proceeds via nucleophilic substitution of the chlorine atom by the azide ion to form an azidopyrimidine (B78605) intermediate. This intermediate can then exist in equilibrium with its cyclized tetrazolopyrimidine tautomer. The desired product is often the thermodynamically more stable tetrazole form.

Similarly, the synthesis of 9-((1H-tetrazol-5-yl)alkyl)-9H-purin-6-amine derivatives involves the addition of sodium azide to a nitrile group on an alkyl chain attached to the purine. researchgate.net This [2+3] cycloaddition reaction is a common method for forming tetrazole rings. Understanding the azido-tetrazole equilibrium is crucial for designing precursors and reaction conditions that favor the formation and stability of the desired fused tetrazole ring system in the final product.

Pentofuranosylation Strategies and Glycosidic Bond Formation

Once the heterocyclic core is synthesized, the next major challenge is the stereoselective introduction of the pentofuranosyl sugar moiety to form the N-glycosidic bond, resulting in the final nucleoside. Both enzymatic and chemical methods are employed to achieve this transformation.

Chemo-enzymatic methods have emerged as powerful tools for the synthesis of modified nucleosides, offering high selectivity and mild reaction conditions. nih.govnih.gov These methods typically utilize enzymes such as nucleoside phosphorylases (NPs) to catalyze the formation of the glycosidic bond. semanticscholar.orgresearchgate.net

The general strategy involves a transglycosylation reaction where a readily available nucleoside serves as the pentofuranosyl donor and the target heterocyclic base, such as a tetrazolo[5,1-i]purine derivative, acts as the acceptor. Purine nucleoside phosphorylases (PNPs) are key enzymes in the purine salvage pathway and catalyze the reversible phosphorolysis of purine nucleosides to the corresponding base and α-D-ribose-1-phosphate. nih.gov This process can be harnessed for synthesis.

Alternatively, multi-enzyme cascade reactions can be employed to build the nucleoside from the base and the free pentose (B10789219) sugar. semanticscholar.org For example, a cascade involving a ribokinase and a phosphopentomutase can convert a pentose like D-ribose into α-D-pentofuranose-1-phosphate. This activated sugar phosphate (B84403) is then used by a nucleoside phosphorylase to glycosylate the heterocyclic base. semanticscholar.org These enzymatic systems can accommodate a range of modified sugars and heterocyclic bases, making them highly versatile for producing novel nucleoside analogues. semanticscholar.orgresearchgate.net The efficiency of these enzymatic syntheses can vary significantly depending on the specific substrates (sugar and base) and the source of the enzymes (e.g., mesophilic vs. thermophilic). semanticscholar.org

Enzyme System Pentose Source Base Acceptor Key Intermediate Ref.
Purine Nucleoside Phosphorylase (PNP)Donor Nucleoside (e.g., inosine)Modified Purine Baseα-D-pentofuranose-1-phosphate nih.govnih.gov
Ribokinase, Phosphopentomutase, Nucleoside Phosphorylase (Cascade)D-Pentose (e.g., Ribose, Arabinose)Modified Purine Baseα-D-pentofuranose-1-phosphate semanticscholar.org

Chemical glycosylation remains a cornerstone for nucleoside synthesis. The Vorbrüggen glycosylation is one of the most widely used methods for forming N-glycosidic bonds in purine and pyrimidine nucleosides. nih.gov This reaction typically involves coupling a silylated heterocyclic base with an acylated sugar halide or acetate (B1210297) in the presence of a Lewis acid catalyst, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). thieme-connect.denih.gov

In a typical Vorbrüggen procedure for a purine analogue, the heterocyclic base is first treated with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA) to increase its nucleophilicity and solubility. thieme-connect.de This silylated base is then reacted with a protected pentofuranose (B7776049), such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose. The Lewis acid activates the sugar donor, facilitating the nucleophilic attack by a nitrogen atom of the silylated base to form the glycosidic bond. nih.gov

While powerful, the Vorbrüggen glycosylation can present challenges, particularly with weakly reactive nucleobases. nih.gov Regioselectivity can be an issue, as purine-like heterocycles often have multiple nitrogen atoms that can be glycosylated. The reaction conditions, including the choice of solvent and Lewis acid, must be carefully optimized to favor the formation of the desired regioisomer. For instance, studies have shown that the solvent itself (e.g., acetonitrile) can sometimes compete with the nucleobase, leading to unexpected side products. nih.gov Following the coupling reaction, the acyl protecting groups on the sugar are removed, typically by treatment with methanolic ammonia (B1221849), to yield the final nucleoside. thieme-connect.de

Stereoselective Control in Nucleoside Formation

The crucial step in the synthesis of 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine is the glycosylation reaction, where the pentofuranose sugar is attached to the tetrazolo[5,1-i]purine heterocycle. Achieving stereoselective control to form the desired β-anomer, which mimics the configuration of natural nucleosides, is a primary challenge.

The most common approach is the condensation of a protected sugar derivative, often an acetylated or benzoylated furanose, with the silylated heterocyclic base. To direct the stereochemical outcome, Lewis acids are employed as catalysts. Tin(IV) chloride (SnCl4) and trimethylsilyl trifluoromethanesulfonate (TMSOTf) are frequently used for this purpose. acs.orgnih.govcapes.gov.br These catalysts facilitate the formation of an oxocarbenium ion intermediate from the protected sugar, which is then attacked by the nitrogen atom of the purine base. The choice of protecting groups on the sugar, the specific Lewis acid, the solvent, and the reaction temperature are all critical parameters that must be optimized to maximize the yield of the desired β-isomer over the α-anomer. For instance, the synthesis of various nucleobase analogues of 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)uracil (EUrd) has been successfully achieved through the condensation of 1-O-acetyl-2,3,5-tri-O-benzoyl-3-C-ethynyl-α,β-D-ribo-pentofuranose with the corresponding pertrimethylsilylated nucleobases in the presence of SnCl4 or TMSOTf in acetonitrile (B52724). nih.govcapes.gov.br

Directed Derivatization and Structural Diversification of the this compound Scaffold

Structural diversification of the parent nucleoside is essential for exploring structure-activity relationships. This is achieved by making specific modifications to both the heterocyclic base and the sugar moiety.

Transition metal-catalyzed cross-coupling reactions are powerful tools for modifying the tetrazolo[5,1-i]purine core. researchgate.net These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of substituents onto the heterocyclic ring system.

Palladium (Pd)-catalyzed reactions , such as the Suzuki, Heck, and Sonogashira couplings, are widely used. researchgate.netyoutube.com These methods typically involve the reaction of a halogenated or triflated purine precursor with a suitable coupling partner, such as a boronic acid (Suzuki), an alkene (Heck), or a terminal alkyne (Sonogashira). youtube.com The versatility of these reactions provides access to a large library of derivatives with diverse functionalities. The development of specialized ligands and reaction conditions, including catalysis in aqueous media using micellar technology, has improved the efficiency and environmental footprint of these transformations. youtube.com

Iron (Fe)-catalyzed cross-coupling reactions have emerged as a cost-effective and less toxic alternative to palladium-based methods. nih.gov Iron catalysts, such as FeF3·3H2O, can effectively promote the coupling of alkyl Grignard reagents with aryl substrates (like tosylates or sulfamates), which could be adapted for the alkylation of the tetrazolopurine ring. nih.govmpg.de While still less common than palladium catalysis for fine chemical synthesis, iron-catalyzed methods represent a growing area of interest for constructing C-C bonds in heterocyclic systems. researchgate.net

Table 1: Comparison of Catalytic Systems for Heterocycle Modification

Catalyst SystemTypical ReactionAdvantagesConsiderationsReference
Palladium (Pd)Suzuki, Heck, SonogashiraHigh efficiency, broad substrate scope, well-established methodologies.Cost, potential for product contamination with residual metal. researchgate.netyoutube.comorganic-chemistry.org
Iron (Fe)Grignard reagent couplingLow cost, low toxicity, environmentally benign.Can require specific ligands; potential for side reactions like isomerization. nih.govmpg.de
Copper (Cu)C-N and C-S bond formationEffective for heteroatom coupling, readily available catalyst.Can require specific ligands and reaction conditions. rsc.orgrsc.orgnih.gov

The introduction of specific substituents at defined positions on the tetrazolo[5,1-i]purine ring is critical for modulating the compound's biological and physicochemical properties. The electronic nature of these substituents can influence the stability and reactivity of the entire molecule. For example, studies on the related tetrazolo[1,5-a]pyrimidine system have shown that the placement of electron-withdrawing groups like trifluoromethyl (CF3) versus electron-donating groups like methyl or aryl moieties can significantly impact the regiochemistry of synthesis and the equilibrium between the tetrazole and its isomeric 2-azidopyrimidine (B1655621) form. beilstein-archives.orgnih.gov

Synthetic strategies often involve the cyclocondensation of a substituted β-enaminone with 5-aminotetrazole. nih.gov Alternatively, functional groups can be introduced onto a pre-formed tetrazolopurine core using the cross-coupling reactions mentioned previously or via other transformations such as nucleophilic aromatic substitution. The ability to install groups like halogens, alkyls, aryls, and trifluoromethyls allows for fine-tuning of properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability. nih.gov

Modifications to the pentofuranose sugar are a key strategy for creating nucleoside analogues with unique biological activities. numberanalytics.com One particularly significant modification is the introduction of an ethynyl (B1212043) group at the 3'-carbon position (3'-C-ethynyl). This alteration has been shown to confer potent antitumor activity to various nucleosides. acs.orgnih.govelsevierpure.com

The synthesis of 3'-C-ethynyl nucleosides involves the construction of a key intermediate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-3-C-ethynyl-α,β-D-ribo-pentofuranose. nih.govcapes.gov.br This modified sugar can then be condensed with various heterocyclic bases to produce the target nucleoside analogues. nih.gov For example, 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosine (ECyd) and 1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)uracil (EUrd) have demonstrated significant efficacy against a broad range of human tumor cell lines. acs.orgacs.org The 3'-C-ethynyl group is thought to influence the compound's mechanism of action, which for ECyd involves the blockade of RNA synthesis. elsevierpure.com

Table 2: Examples of 3'-C-Ethynyl Nucleoside Analogues and Their Activity

CompoundAbbreviationReported Activity (IC50)Cell LineReference
1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosineECyd0.016 µML1210 (mouse leukemia) acs.orgnih.gov
1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)uracilEUrd0.13 µML1210 (mouse leukemia) acs.orgnih.gov
1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)cytosineECyd0.028 µMKB (human nasopharyngeal) acs.orgnih.gov
1-(3-C-ethynyl-β-D-ribo-pentofuranosyl)uracilEUrd0.029 µMKB (human nasopharyngeal) acs.orgnih.gov

Methodologies for Purification and Isolation of Synthesized Research Compounds

The purification and isolation of the target compound from reaction mixtures, which often contain unreacted starting materials, by-products, and isomers, is a critical final step in the synthetic process. mdpi.com Due to the polar nature of nucleosides, chromatographic techniques are the most effective methods for achieving high purity. slideshare.net

Column Chromatography using silica (B1680970) gel is a standard method for initial purification. The choice of mobile phase is crucial; solvent systems are often composed of a mixture of a relatively nonpolar solvent (e.g., chloroform (B151607) or ethyl acetate) and a polar solvent (e.g., methanol). For highly polar nucleosides, a small amount of ammonia or an amine may be added to the mobile phase to reduce tailing on the silica gel. chromforum.org

High-Performance Liquid Chromatography (HPLC) is the preferred method for final purification and for analytical quantification. mdpi.comnih.gov Reversed-phase HPLC, using a C18 stationary phase, is most common. The mobile phase typically consists of a buffered aqueous solution (e.g., ammonium (B1175870) acetate or phosphate buffer) and an organic modifier like acetonitrile or methanol. nih.govnih.gov For challenging separations, ion-pairing agents can be added to the mobile phase, or alternative column chemistries like graphitized carbon or hydrophilic interaction liquid chromatography (HILIC) can be employed. chromforum.orgnih.gov Detection is usually performed using UV spectroscopy, and coupling the HPLC system to a mass spectrometer (LC-MS) allows for definitive characterization of the isolated compounds. mdpi.comnih.gov

Other methods such as crystallization and solvent extraction can also be used, either alone or in combination with chromatography, to isolate and purify the synthesized nucleosides. mdpi.com

Table 3: Overview of Purification Methods for Nucleoside Analogues

MethodPrinciple of SeparationPrimary ApplicationAdvantagesDisadvantagesReference
Column ChromatographyAdsorptionInitial, large-scale purificationCost-effective, high capacityLower resolution, solvent intensive mdpi.comchromforum.org
HPLCPartition, Adsorption, Ion-ExchangeFinal purification, analysisHigh resolution and sensitivityExpensive, lower capacity mdpi.comnih.gov
CrystallizationDifferential SolubilityFinal purification of solid compoundsCan yield very high purity materialNot all compounds crystallize easily mdpi.com
Solvent ExtractionDifferential Solubility/PartitionInitial workup and separationSimple, rapid, good for bulk separationLimited selectivity, can form emulsions mdpi.comnih.gov

Compound Index

Mechanistic Investigations and Biochemical Interactions of 7 Pentofuranosyl 7h Tetrazolo 5,1 I Purine Analogues

Nucleic Acid Incorporation and Perturbation of Genetic Information Processing

The incorporation of modified nucleosides into DNA and RNA is a key mechanism by which these analogues can exert biological effects, leading to chain termination, mutagenesis, or steric disruption of nucleic acid-protein interactions.

For a nucleoside analogue to be incorporated into a nucleic acid chain, it must first be converted to its 5'-triphosphate form by cellular kinases. This triphosphate derivative then serves as a substrate for a DNA or RNA polymerase.

A highly relevant study demonstrated that the triphosphate of 8-(1-H-1,2,3-triazol-4-yl)-2'-deoxyadenosine (8-TrzdA) could be incorporated into a gapped DNA duplex by human DNA polymerase β. patsnap.com This shows that the polymerase can accommodate a purine (B94841) base modified at the C8 position with a triazole ring, a structure with similarities to the tetrazolo[5,1-i]purine core. The ability of a polymerase to accept such a modified base suggests that 7-pentofuranosyl-7h-tetrazolo[5,1-i]purine, upon conversion to its triphosphate, could potentially be integrated into DNA. The consequences of such an incorporation would depend on the subsequent steps: whether it terminates chain elongation, alters the local DNA structure, or affects the binding of proteins such as transcription factors or other DNA processing enzymes.

Furthermore, studies on the incorporation of other modified nucleosides, such as 8-oxo-2'-deoxyguanosine (8-oxodG), show that salvage pathways can lead to their integration into both DNA and RNA. nih.gov The incorporation of 8-oxodG was found to be dependent on PNP and ribonucleotide reductase, indicating a complex metabolic route to the formation of the corresponding triphosphate. nih.gov This underscores that the integration of a modified nucleoside like this compound into nucleic acids would be the culmination of its interactions with a series of metabolic and polymerizing enzymes.

Impact on DNA Replication and Repair Mechanisms

The structural similarity of this compound analogues to endogenous purine nucleosides suggests they could be recognized by enzymes involved in DNA synthesis and maintenance, potentially leading to significant impacts on DNA replication and repair.

Modified purine nucleosides can be incorporated into DNA, and their presence can lead to altered DNA structures that are subject to cellular repair mechanisms. For instance, certain oxidative DNA damage products include 5',8-purine cyclodeoxynucleosides, where the purine base is covalently linked to the sugar-phosphate backbone. nih.gov These lesions are recognized and removed by the nucleotide excision-repair (NER) pathway in human cells. nih.gov The efficiency of this repair can be dependent on the stereochemistry of the cyclopurine lesion. nih.gov It is conceivable that tetrazolo-purine analogues, if incorporated into DNA, could create helix-distorting lesions that are also substrates for the NER system.

Furthermore, synthetic purine nucleoside analogues have been designed to interact with duplex DNA in a sequence-specific manner to form triplex DNA structures. nih.gov The formation of such triplexes can modulate gene expression, recombination, and repair. nih.gov This suggests a potential application for this compound analogues in targeting specific DNA sequences to influence these fundamental cellular processes.

Mechanism Description Potential Implication for Analogues Relevant Findings
Nucleotide Excision Repair (NER) A DNA repair pathway that removes bulky, helix-distorting lesions.Incorporated tetrazolo-purine analogues could be recognized and excised by the NER machinery.The NER pathway removes 5',8-purine cyclodeoxynucleosides from DNA in human cells. nih.gov
Triplex DNA Formation A third strand of DNA binds in the major groove of a DNA duplex.Analogues could be designed as triplex-forming oligonucleotides (TFOs) to target specific gene sequences.Purine nucleoside analogues have been developed to form stable triplex DNA, influencing gene expression and repair. nih.gov

Probing Transcriptional and Translational Fidelity

Fluorescent nucleoside analogues, such as those with a triazolyl modification at the 8-position of purines, have been synthesized and studied. nih.gov These analogues can be incorporated into DNA strands by DNA polymerases. nih.gov The presence of such a modified base within a DNA template could affect the processivity and accuracy of RNA polymerase during transcription. Mismatched or bulky adducts can cause stalling of the polymerase or misincorporation of ribonucleotides into the nascent RNA strand.

Similarly, if a modified nucleoside is incorporated into a messenger RNA (mRNA) molecule, it could impact translational fidelity. The ribosome's decoding center must accurately read each codon to ensure the correct amino acid is incorporated into the growing polypeptide chain. A modified base within a codon could lead to misreading by the ribosomal machinery, potentially resulting in a truncated or non-functional protein.

Process Potential Impact of Analogues Underlying Mechanism
Transcription Altered rate and accuracy of RNA synthesis.The modified base in the DNA template could cause RNA polymerase to stall or misincorporate nucleotides.
Translation Reduced fidelity of protein synthesis.A modified base in an mRNA codon could be misread by the ribosome, leading to incorrect amino acid incorporation.

Cellular Uptake Mechanisms and Nucleoside Transporter Interactions (e.g., human Equilibrative Nucleoside Transporter 1 (hENT1))

The entry of nucleoside analogues into cells is a critical determinant of their biological activity and is often mediated by specialized nucleoside transporters (NTs). The human Equilibrative Nucleoside Transporter 1 (hENT1) is a major transporter for both purine and pyrimidine (B1678525) nucleosides across the plasma membrane. nih.gov

hENT1 is broadly selective and functions as a dual nucleoside/nucleobase transporter. nih.gov It has been shown to transport naturally occurring nucleosides as well as some nucleobases like adenine (B156593) and hypoxanthine. nih.gov Given its broad substrate specificity, it is highly probable that this compound, as a purine nucleoside analogue, would be a substrate for hENT1. The efficiency of its transport would depend on the specific structural features of the tetrazolo-purine moiety and the pentofuranosyl sugar, and how they interact with the transporter's binding site.

The uptake of nucleoside analogues via hENT1 is an equilibrative process, meaning it does not require energy and transports substrates down their concentration gradient. This transport can be inhibited by compounds like nitrobenzylmercaptopurine ribonucleoside (NBMPR), a characteristic feature of hENT1. nih.gov

Transporter Type Substrates Potential Interaction with this compound
hENT1 Equilibrative Nucleoside TransporterPurine and pyrimidine nucleosides, some nucleobases (e.g., adenine, hypoxanthine). nih.govLikely to be a primary route for cellular uptake due to its broad selectivity for purine nucleosides.

Investigations into Signal Transduction Pathway Modulation

Purinergic signaling, which involves purine nucleosides and nucleotides like adenosine (B11128) and ATP, is a fundamental mechanism of cell-to-cell communication that regulates a vast array of physiological processes. These signaling events are mediated by purinergic receptors and can influence various signal transduction pathways. nih.govkhanacademy.orgyoutube.com

Given its structural resemblance to endogenous purines, this compound and its analogues have the potential to modulate these pathways. They could act as agonists or antagonists at purinergic receptors, thereby initiating or blocking downstream signaling cascades. For example, interaction with G-protein coupled purinergic receptors could lead to the activation or inhibition of adenylyl cyclase or phospholipase C, affecting intracellular levels of second messengers like cyclic AMP (cAMP) and inositol (B14025) phosphates. youtube.com

Furthermore, many signal transduction pathways involve protein kinases, which are enzymes that phosphorylate other proteins. youtube.comkhanacademy.org Some nucleoside analogues are known to be inhibitors of specific kinases. It is plausible that this compound analogues could be designed to target the ATP-binding site of certain protein kinases, thereby modulating their activity and affecting the signaling pathways they control. However, specific investigations into the effects of this particular compound on signal transduction are needed to confirm these possibilities.

Signaling Component Potential Interaction with Analogues Downstream Effect
Purinergic Receptors Could act as an agonist or antagonist.Modulation of G-protein or ion channel activity, leading to changes in second messenger levels. youtube.com
Protein Kinases Could act as an inhibitor by competing with ATP.Alteration of phosphorylation cascades, affecting cellular processes like proliferation, differentiation, and apoptosis. youtube.com

Structure Activity Relationship Sar Studies for 7 Pentofuranosyl 7h Tetrazolo 5,1 I Purine Derivatives

Correlating Specific Structural Features with Observed Biological Responses

The interplay between the different components of the 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine scaffold—the sugar, the tetrazole, and the purine (B94841)—dictates its interaction with biological targets.

The stereochemistry and substitution pattern of the pentofuranosyl sugar moiety are critical determinants of bioactivity in nucleoside analogues. The sugar portion of the molecule often plays a key role in orienting the heterocyclic base within the active site of an enzyme or receptor.

Research on related purine and pyrimidine (B1678525) nucleoside analogues has shown that modifications to the ribose ring can have a significant impact on activity. For instance, in studies of nucleoside diphosphate (B83284) analogues as inhibitors of the ecto-5'-nucleotidase (CD73), most modifications to the ribose in adenine-based compounds were found to be detrimental to their inhibitory potency. nih.gov This suggests that the specific conformation and hydrogen-bonding capabilities of the natural ribose sugar are often optimal for binding to certain targets. Altering the stereochemistry, such as changing from ribose (with its specific arrangement of hydroxyl groups) to arabinose or xylose, can drastically alter the molecule's shape and its ability to fit into a target's binding pocket.

The tetrazole ring is a key feature of this compound class, acting as a bioisostere for other functional groups, most notably the carboxylic acid group. nih.gov Its unique electronic properties and ability to participate in hydrogen bonding are crucial for molecular recognition. The tetrazole ring contains four nitrogen atoms with lone pairs of electrons, making it an effective hydrogen bond acceptor. nih.gov

Studies on various heterocyclic compounds have shown that the tetrazole motif contributes significantly to binding affinity. nih.govnih.gov For example, in the design of inhibitors for the β-catenin/Tcf interaction, a tetrazole derivative was able to form two additional hydrogen bonds with the target protein that were not present in the natural complex, leading to potent inhibition. nih.gov This highlights the potential of the tetrazole ring in this compound to establish strong and specific interactions with biological targets.

Modifications to the tetrazole ring itself, such as the addition of substituents, can influence its electronic properties and steric profile. The position of these substituents is critical, as demonstrated in studies of 1,5-disubstituted tetrazoles, where the interaction patterns are dominated by hydrogen bonds involving the nitrogens at the 3- and 4-positions of the ring. nih.gov Therefore, altering substitution patterns on the tetrazole portion of this compound derivatives would be a key strategy to modulate their binding affinity and selectivity.

The purine core provides a versatile scaffold for chemical modification to tune the biological activity of its derivatives. wikipedia.org Alterations at various positions of the purine ring can impact everything from enzyme affinity to broad cellular effects like apoptosis and cell cycle arrest. nih.govresearchgate.net

In the development of anticancer agents, substitutions on the purine ring are a common strategy. For example, in a series of 2,6,9-trisubstituted purine derivatives, it was found that an arylpiperazinyl group at the C6 position was beneficial for cytotoxic activity, whereas bulky substituents at the C2 position were unfavorable. nih.gov This demonstrates the high degree of spatial and electronic specificity required for potent bioactivity.

Furthermore, studies on purine derivatives as anticancer agents have shown that modifications can lead to compounds with potent and selective activity. For instance, the compound Bozepinib, which contains a purine moiety, has demonstrated significant antitumor activity. researchgate.net Research into related pyrazolo[3,4-d]pyrimidines, which are bioisosteres of purines, has also yielded potent kinase inhibitors, with specific derivatives showing strong inhibition of targets like FLT3, which is implicated in acute myeloid leukemia. nih.govnih.govrsc.org Defects in the enzymes that manage purine metabolism can alter DNA sequences, which may explain the higher cancer risk associated with certain genetic variants of these enzymes. wikipedia.org

The table below summarizes the general effects of derivatizations on different parts of a purine nucleoside scaffold, based on findings from related compounds.

Molecular MoietyPosition of DerivatizationGeneral Effect on BioactivityReference
Purine Core C2 PositionBulky groups are generally unfavorable for cytotoxicity. nih.gov
C6 PositionIntroduction of arylpiperazinyl systems can be beneficial for cytotoxic activity. nih.gov
N7 vs. N9 PositionThe point of attachment for the sugar (or other substituents) determines the overall geometry and can affect target binding. Isomeric pairs often show different activities. nih.gov
Sugar Moiety StereochemistryChanges from the natural D-ribose configuration are often detrimental to activity. nih.gov
2'-/3'-SubstitutionsCan alter sugar pucker and overall conformation, impacting binding affinity. nih.gov
Tetrazole Ring SubstituentsCan modulate hydrogen bonding capacity and steric interactions. nih.gov

Computational Approaches and Molecular Modeling Simulations for Ligand-Target Interactions

Computational methods are indispensable tools in modern drug design, providing atomic-level insights into how a ligand like this compound might interact with its biological target. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) modeling are used to predict binding affinities and guide the synthesis of more effective compounds. nih.gov

Molecular docking simulations can predict the preferred orientation of a derivative within a target's active site, identifying key interactions such as hydrogen bonds and hydrophobic contacts. For example, docking studies with pyrazolo[1,5-a]pyrimidine (B1248293) derivatives confirmed that the lead compound targeted the FLT3 kinase, consistent with biochemical analyses. nih.gov

3D-QSAR models provide a more quantitative correlation between the structural properties of a series of compounds and their biological activities. In a study of 2,6,9-trisubstituted purine derivatives, 3D-QSAR models revealed that steric properties had a greater influence on cytotoxicity than electronic properties. nih.gov Such models can generate contour maps that visualize regions where steric bulk or specific electronic features would be either favorable or unfavorable for activity, guiding the rational design of new analogues. nih.govmdpi.com These computational approaches are vital for prioritizing which derivatives to synthesize, saving time and resources in the drug discovery process.

Rational Design Principles for Optimizing Biological Potency and Selectivity (e.g., for antiproliferative or antiviral effects)

The rational design of potent and selective inhibitors based on the this compound scaffold relies on integrating SAR data and computational insights. The goal is to enhance desired therapeutic effects, such as antiproliferative or antiviral activity, while minimizing off-target effects. nih.gov

Key principles for optimizing derivatives include:

Scaffold Hopping and Bioisosterism : The tetrazolo[5,1-i]purine core itself is a successful example of scaffold design, where the fused tetrazole mimics functionalities of natural purines while offering different chemical properties. Similarly, replacing the purine core with a bioisosteric scaffold like pyrazolo[3,4-d]pyrimidine can lead to compounds with novel or improved activity profiles, such as enhanced VEGFR-2 inhibition for antiangiogenic effects. rsc.org

Exploiting Target-Specific Interactions : Design should focus on introducing functional groups that can form specific, high-affinity interactions with the target protein. For example, if a target has a deep hydrophobic pocket, extending a substituent on the purine or tetrazole ring with a suitable hydrophobic group could enhance potency. Synthesis of purine derivatives incorporating a tetrazole ring has led to compounds with significant antimicrobial activity, suggesting their ability to interact effectively with biological targets, potentially through DNA damage. researchgate.netcolab.ws

Dual-Target Inhibition : In complex diseases like cancer, designing molecules that can inhibit multiple key pathways simultaneously can be a powerful strategy. mdpi.com By combining structural features known to be effective against different targets, such as EGFR and BRAF, derivatives of the purine scaffold can be designed as dual inhibitors. mdpi.com

The systematic application of these principles, fueled by continuous cycles of design, synthesis, and biological testing, is essential for translating the potential of the this compound scaffold into effective therapeutic agents. nih.gov

Applications in Chemical Biology and Synthetic Biology Research

Utilization in the Expansion of the Genetic Code and Construction of Synthetic Nucleic Acids

A groundbreaking area of synthetic biology is the expansion of the genetic alphabet beyond the natural four bases (A, T, C, and G). This is achieved by creating unnatural base pairs (UBPs) that can be replicated and transcribed alongside their natural counterparts. The development of novel nucleosides with altered hydrogen bonding patterns or hydrophobic interactions is central to this endeavor. The tetrazolo[5,1-i]purine core of 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine presents an alternative to the natural purine (B94841) bases, with the potential to form stable and specific pairs with other unnatural bases. The successful incorporation of such UBPs into DNA and RNA would significantly expand the information storage capacity of nucleic acids and open up possibilities for the site-specific incorporation of non-canonical amino acids into proteins, leading to novel biological functions.

Application in Aptamer Development and Selection Technologies

Aptamers are short, single-stranded DNA or RNA molecules that can bind to a wide variety of target molecules with high affinity and specificity. They are generated through an iterative in vitro selection process called Systematic Evolution of Ligands by Exponential Enrichment (SELEX). The chemical diversity of standard nucleic acid libraries can be a limiting factor in the selection of aptamers for certain challenging targets. The introduction of modified nucleosides, such as this compound, into the initial library can significantly enhance the chemical and structural diversity of the aptamer pool. The unique functional groups and conformational properties imparted by the tetrazole ring can lead to novel binding interactions and the generation of aptamers with improved binding affinities and specificities. High-throughput sequencing can then be used to analyze the enriched aptamer populations and identify the most promising candidates for therapeutic and diagnostic applications.

TechnologyApplication of Modified NucleosidesPotential Impact of this compound
SELEX Enhanced library diversity, improved binding affinity and specificity.The tetrazole moiety could provide unique stacking and hydrogen bonding interactions, leading to the selection of aptamers for novel targets.
Cell-SELEX Generation of aptamers against specific cell-surface markers.Could facilitate the development of highly specific aptamers for cancer cells or other diseased cell types for targeted therapies.

Creation of Fluorescent Nucleoside Analogs for Biophysical Research and Cellular Imaging

Fluorescent nucleoside analogs are invaluable tools for studying the structure, dynamics, and interactions of nucleic acids in real-time. An ideal fluorescent nucleoside should be minimally perturbing to the native structure of DNA or RNA while exhibiting sensitive and robust fluorescence properties. The fused ring system of tetrazolo[5,1-i]purine provides a scaffold that can be chemically modified to create novel fluorescent probes. By introducing fluorogenic groups or leveraging the intrinsic fluorescence of the modified purine core, researchers can develop analogs that report on their local environment. These probes can be incorporated into oligonucleotides and used in a variety of biophysical assays, such as fluorescence resonance energy transfer (FRET) and fluorescence polarization, to monitor DNA-protein interactions, RNA folding, and other dynamic processes. Furthermore, cell-permeable fluorescent nucleoside analogs can be used for live-cell imaging to visualize the localization and dynamics of nucleic acids within the cellular environment.

Tool Compounds for Investigating Nucleoside Transport and Metabolism Pathways

The transport of nucleosides across cellular membranes is a critical process for nucleotide synthesis and salvage. This transport is mediated by a family of specialized proteins known as nucleoside transporters (NTs). Understanding the substrate specificity and kinetics of these transporters is essential for the development of antiviral and anticancer drugs that are often nucleoside analogs. This compound can be used as a tool compound to probe the activity of various NTs. By measuring the uptake of this analog into cells, researchers can characterize the transport mechanisms and identify the specific transporters involved. Such studies can reveal how the structural modifications of the purine ring and the sugar moiety affect recognition and transport by NTs. Furthermore, investigating the subsequent metabolic fate of this compound within the cell can provide a more complete picture of nucleoside metabolism and its regulation.

Transporter FamilySubstratesPotential for this compound Studies
Equilibrative Nucleoside Transporters (ENTs) Purine and pyrimidine (B1678525) nucleosidesInvestigating whether the tetrazole modification affects recognition and transport by specific ENT subtypes.
Concentrative Nucleoside Transporters (CNTs) Purine and pyrimidine nucleosidesDetermining if the compound is a substrate and elucidating the sodium-dependent transport mechanism.

Pre Clinical Investigations and Potential As Advanced Research Agents

In vitro Antiproliferative and Cytotoxic Efficacy in Established Cancer Cell Lines

The initial step in evaluating a potential anticancer agent is to assess its ability to inhibit the growth (antiproliferative activity) and kill (cytotoxicity) cancer cells in a laboratory setting. This is typically performed using a panel of established human cancer cell lines representing various tumor types. The half-maximal inhibitory concentration (IC₅₀) is a key metric derived from these assays, indicating the concentration of the compound required to inhibit cell proliferation by 50%.

For a compound in this class, researchers would likely test it against a diverse range of cancer cell lines. While no specific data exists for 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine, studies on other purine (B94841) analogues have shown activity against cell lines such as those from breast, colon, and liver cancers. nih.gov The results of such hypothetical studies could be presented in a data table.

Hypothetical In vitro Antiproliferative Activity of this compound

Cell Line Cancer Type Hypothetical IC₅₀ (µM)
MCF-7 Breast Adenocarcinoma Data not available
HCT-116 Colorectal Carcinoma Data not available
HepG2 Hepatocellular Carcinoma Data not available
A549 Lung Carcinoma Data not available

In vitro Antiviral Activity against Specific Pathogens and Viral Replicases

Purine analogues are a well-established class of antiviral agents. Therefore, a comprehensive preclinical evaluation of this compound would involve screening for activity against a variety of viruses, particularly those for which purine metabolism is a validated therapeutic target. This would include viruses such as herpes simplex virus (HSV), human cytomegalovirus (HCMV), and human immunodeficiency virus (HIV). The antiviral efficacy is typically measured by the concentration of the compound that inhibits viral replication by 50% (EC₅₀).

Hypothetical In vitro Antiviral Activity of this compound

Virus Assay Type Hypothetical EC₅₀ (µM)
Herpes Simplex Virus 1 (HSV-1) Plaque Reduction Assay Data not available
Human Cytomegalovirus (HCMV) Yield Reduction Assay Data not available

Evaluation in Relevant in vivo Animal Models (e.g., xenograft models for tumor inhibition)

Positive results from in vitro studies would warrant further investigation in living organisms. For anticancer research, this often involves the use of immunodeficient mice bearing human tumor xenografts. In these models, human cancer cells are implanted in the mice, and the ability of the test compound to inhibit tumor growth is evaluated. Such studies are critical for assessing the compound's efficacy in a more complex biological system. For some purine analogues, significant reduction in tumor growth has been observed in mouse xenograft models. nih.gov

Elucidation of Intracellular Mechanisms of Action Implicated in Pre-clinical Efficacy (e.g., induction of apoptosis, cell cycle arrest)

Understanding how a compound exerts its effects at a cellular level is a key part of preclinical investigation. For anticancer agents, common mechanisms include the induction of programmed cell death (apoptosis) and the halting of the cell division cycle (cell cycle arrest). Techniques such as flow cytometry and western blotting would be employed to investigate these pathways. For instance, researchers would look for markers of apoptosis, such as caspase activation, and analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). Studies on related compounds have shown that they can induce apoptosis and cause cell cycle arrest in cancer cells. nih.gov

Advanced Analytical and Spectroscopic Characterization in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Tautomerism Studies (e.g., 1H NMR, 13C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex nucleoside analogues. For 7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine, both ¹H and ¹³C NMR would be critical for confirming the covalent structure.

Detailed experimental ¹H and ¹³C NMR data for this compound are not widely available in the public literature. However, based on the analysis of related 7-substituted purine (B94841) nucleosides, a hypothetical ¹H NMR spectrum would be expected to show distinct signals for the protons of the tetrazolopurine core and the pentofuranose (B7776049) sugar moiety. nih.govmdpi.com Similarly, the ¹³C NMR spectrum would provide key information on the carbon skeleton. mdpi.com

Furthermore, NMR spectroscopy is the primary method for studying tautomerism in heterocyclic systems like purines. Variable-temperature NMR experiments or analysis in different solvents could potentially provide insight into the position of the tautomeric equilibrium in this compound.

Interactive Data Table: Expected NMR Chemical Shift Regions

Atom Type Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Purine Ring Protons8.0 - 9.0140 - 160
Anomeric Proton (H-1')5.5 - 6.585 - 95
Other Sugar Protons3.5 - 5.060 - 85
Sugar CarbonsNot Applicable60 - 95
Purine Ring CarbonsNot Applicable115 - 160

Note: The data in this table is hypothetical and based on typical values for related nucleoside analogues. Specific experimental data for this compound is not available in the reviewed literature.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the exact molecular weight of a compound, which in turn allows for the confirmation of its elemental composition. For this compound, HRMS would be used to verify the molecular formula, C₁₀H₁₀N₈O₄.

While specific HRMS data for this compound is not present in the surveyed literature, the technique would involve soft ionization methods like Electrospray Ionization (ESI) to generate the protonated molecule [M+H]⁺. The high mass accuracy of the measurement would allow for the differentiation from other compounds with the same nominal mass.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule. In the characterization of this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretches of the sugar's hydroxyl groups, C-H stretches of the sugar and aromatic rings, C-N and N=N stretches from the purine and tetrazole rings, and C-O stretches from the sugar moiety.

Specific IR spectral data for this compound is not available in the public domain. However, the analysis of the IR spectrum of the parent purine molecule provides a reference for the expected vibrational modes of the heterocyclic core. nist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is commonly used to determine the concentration of a substance in solution. The UV-Vis spectrum of this compound would be characterized by absorption maxima corresponding to the π → π* transitions within the aromatic tetrazolopurine system. The position of these maxima can be influenced by the solvent and the pH of the solution.

Although specific UV-Vis absorption data for this compound is not detailed in the available literature, studies on the conformation of purine nucleosides often utilize UV spectroscopy to monitor changes in electronic structure. nih.gov

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. A successful single-crystal X-ray diffraction analysis of this compound would provide definitive information on bond lengths, bond angles, and the conformation of the molecule, including the sugar pucker and the orientation of the nucleobase relative to the sugar (the glycosidic bond angle).

There are no published crystal structures for this compound in the searched literature. However, the crystal structures of related heterocyclic systems, such as other purine derivatives and tetrazole-containing compounds, have been reported and serve as important comparators for understanding molecular packing and intermolecular interactions. researchgate.net

Emerging Research Directions and Future Perspectives for 7 Pentofuranosyl 7h Tetrazolo 5,1 I Purine

Integration into Advanced High-Throughput Screening and Drug Discovery Platforms (Conceptual Research)

The integration of 7-Pentofuranosyl-7h-tetrazolo[5,1-i]purine into high-throughput screening (HTS) campaigns is a critical first step in elucidating its biological activity. HTS allows for the rapid assessment of large numbers of compounds against specific biological targets. plos.org For a novel nucleoside analogue like this compound, HTS can be employed to screen for potential antiviral, anticancer, or immunomodulatory effects. nih.govwikipedia.org

Advanced HTS methodologies that could be applied include:

Fluorescence-Based Assays: The development of fluorescent probes based on the this compound scaffold could enable competitive binding assays. nih.gov These environment-sensitive probes would allow for the identification of enzymes that interact with this nucleoside analogue, such as viral polymerases or cellular kinases. nih.gov

Semi-Automated Screening Platforms: Utilizing robotic liquid handling systems, a semi-automated HTS workflow could be established to test the compound against a wide array of cell lines or enzymes with high reproducibility and efficiency. nih.gov This would be particularly useful for identifying its potential as an anticancer agent by screening against a panel of cancer cell lines. plos.org

Phenotypic Screening: Beyond target-based screening, phenotypic screening in cellular models of disease can reveal unexpected therapeutic activities. For instance, screening in virus-infected cell cultures could identify antiviral activity even if the precise molecular target is unknown.

Table 1: Conceptual High-Throughput Screening Cascade for this compound

Screening PhaseAssay TypeTarget/ModelPrimary Endpoint
Primary Screen Cell Viability Assay (e.g., MTT)Panel of cancer cell lines (e.g., NCI-60)Inhibition of cell proliferation (IC50)
Secondary Screen Viral Replication AssayVirus-infected cells (e.g., HIV, HCV, SARS-CoV-2)Inhibition of viral replication (EC50)
Target-Based Screen Fluorescent Polarization AssayRecombinant viral polymerases or cellular kinasesCompetitive binding (Ki)
Mechanism of Action Kinase Activity AssayLuminescent kinase assayInhibition of phosphorylation

Rational Design Principles for Next-Generation Nucleoside Analogues with Tailored Activities

The structure of this compound serves as a template for the rational design of next-generation analogues with improved potency, selectivity, and pharmacokinetic properties. acs.org The principles of rational drug design can be applied to modify both the tetrazolo[5,1-i]purine base and the pentofuranosyl sugar. acs.org

Key strategies for rational design include:

Base Modifications: Alterations to the tetrazolo[5,1-i]purine core, such as the introduction of different substituents, could modulate its hydrogen bonding capabilities and interactions with target enzymes. acs.org

Sugar Modifications: Modifications to the pentofuranosyl ring, for example, at the 2' or 3' positions, are known to influence the conformational preferences of the nucleoside and its ability to be incorporated into growing nucleic acid chains. bldpharm.com This is a common strategy to enhance the metabolic stability and activity of nucleoside drugs. bldpharm.com

Prodrug Approaches: To improve cellular uptake and phosphorylation, prodrug strategies can be employed. This involves the temporary modification of the nucleoside to enhance its lipophilicity or to facilitate its conversion to the active triphosphate form within the cell.

Exploration of Novel Bioorthogonal Chemistry Applications within the Framework of Modified Nucleosides

Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, offers exciting possibilities for studying the mechanism of action of this compound. acs.orgcas.org

Potential applications of bioorthogonal chemistry include:

Metabolic Labeling: By introducing a bioorthogonal handle, such as an azide (B81097) or an alkyne group, onto the this compound molecule, it can be used to label cellular components. acs.org For example, if the modified nucleoside is incorporated into newly synthesized DNA or RNA, this can be visualized using a "click" reaction with a fluorescent probe.

Target Identification: Bioorthogonal probes can be used to identify the cellular targets of the nucleoside analogue. After the modified nucleoside binds to its target protein, the bioorthogonal handle can be used to covalently link the protein to a reporter tag for subsequent identification by mass spectrometry.

In Situ Synthesis: Bioorthogonal reactions could potentially be used for the in situ synthesis of the active form of the drug from smaller, less toxic precursors, thereby targeting its effects to specific tissues or cell types. cas.org

Advanced Computational Chemistry and in silico Modeling for Predictive Research and Hypothesis Generation

Computational chemistry and in silico modeling are invaluable tools for predicting the properties and interactions of novel molecules like this compound, thereby guiding experimental research. chemrxiv.org

Computational approaches that can be applied include:

Molecular Docking: Docking studies can predict the binding affinity and orientation of this compound within the active sites of various enzymes, such as viral polymerases or cellular kinases. nih.govnih.gov This can help to prioritize which enzymes to test experimentally.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the nucleoside analogue when bound to its target, revealing key interactions and conformational changes that are crucial for its activity. nih.gov

Quantum Mechanical (QM) Calculations: QM methods can be used to calculate the electronic properties of the molecule, such as its charge distribution and reactivity, which can help to explain its mechanism of action.

Table 2: Illustrative in silico Docking Scores of this compound against Viral Polymerases

Target EnzymeVirusPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
HIV-1 Reverse Transcriptase HIV-1-8.5Lys103, Tyr181, Met184
HCV NS5B Polymerase Hepatitis C Virus-9.2Ser282, Cys366, Arg386
SARS-CoV-2 RdRp SARS-CoV-2-7.9Asp760, Asp761, Ser861

Synergistic Research with Other Bioactive Molecules to Enhance Research Outcomes

Investigating the synergistic effects of this compound with other bioactive molecules could lead to more effective therapeutic strategies. frontiersin.org Combination therapies are a common approach in the treatment of complex diseases like cancer and viral infections.

Areas for synergistic research include:

Combination with other Antiviral Agents: The efficacy of this compound could be enhanced when used in combination with other antiviral drugs that have different mechanisms of action. This can also help to reduce the emergence of drug-resistant viral strains.

Combination with Chemotherapeutic Agents: In cancer therapy, combining this nucleoside analogue with other chemotherapeutic drugs could lead to a more potent antitumor effect and potentially overcome drug resistance.

Synergy with Natural Compounds: Exploring combinations with natural bioactive compounds, such as curcumin, could enhance the therapeutic effects and potentially reduce side effects. frontiersin.org Curcumin has been shown to have synergistic effects with various anticancer drugs. frontiersin.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Pentofuranosyl-7H-tetrazolo[5,1-i]purine, and how can structural purity be ensured?

  • Methodological Answer : Synthesis typically involves annelation of tetrazole rings onto purine scaffolds, followed by glycosylation with protected pentofuranosyl donors. For example, analogs like 1,2,4-triazolo[5,1-i]purine derivatives are synthesized via modified pyrazolo-triazolopyrimidine routes . Structural purity is validated using Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., ¹H/¹³C NMR) and High-Performance Liquid Chromatography (HPLC) to confirm regioselectivity and eliminate side products . Mass spectrometry (MS) further verifies molecular weight and isotopic patterns .

Q. Which spectroscopic techniques are critical for characterizing the imidazo[2,1-i]purine core structure?

  • Methodological Answer : X-ray crystallography provides definitive structural confirmation, as seen in studies of related compounds like 7-(4-Chlorophenyl)-9-phenyl-7H-pyrrolo[3,2-e]tetrazolo[1,5-c]pyrimidine, where bond lengths and angles were resolved with mean (C–C) = 0.002 Å . NMR spectroscopy (¹H/¹³C) identifies substituent positions, while IR spectroscopy detects functional groups (e.g., carbonyl stretches in imidazo rings) .

Advanced Research Questions

Q. How do structural modifications at the pentofuranosyl moiety influence adenosine receptor subtype selectivity?

  • Methodological Answer : Modifications such as 2-deoxy or β-D-ribofuranosyl substitutions alter receptor binding kinetics. For instance, 5-n-butyl-8-(4-trifluoromethylphenyl)-3H-[1,2,4]triazolo[5,1-i]purine (OT-7999) exhibits high hA3AR affinity (Ki = 0.95 nM) and >10,000-fold selectivity over other adenosine receptors (A1, A2A, A2B) . Competitive binding assays using radiolabeled ligands (e.g., [³H]MRS 1220) under standardized buffer conditions (pH 7.4, 25°C) are critical for quantifying selectivity .

Q. What methodologies resolve contradictions in binding affinity data across assay conditions?

  • Methodological Answer : Discrepancies often arise from variations in buffer composition (e.g., Mg²⁺ concentration), temperature, or receptor expression systems. To standardize results, use:

  • Unified assay protocols : e.g., Tris-HCl buffer (50 mM, pH 7.4) with 10 mM MgCl₂ .
  • Statistical normalization : Compare data to reference ligands (e.g., NECA for adenosine receptors) to control for inter-assay variability .
  • Molecular docking : Computational models predict binding poses, helping reconcile empirical Ki values with structural data .

Q. How can metabolic stability of this compound derivatives be assessed in vitro?

  • Methodological Answer : Use liver microsomal assays (human or rodent) to measure degradation rates. Incubate compounds with NADPH-regenerating systems and quantify parent compound loss via LC-MS/MS . Targeted metabolomics identifies major metabolites (e.g., hydroxylation or glucuronidation products), while cytochrome P450 inhibition assays (CYP3A4, CYP2D6) evaluate drug-drug interaction risks .

Data-Driven Analysis

Q. What structural features enhance water solubility in imidazo[2,1-i]purine derivatives?

  • Key Findings : Introducing basic nitrogen atoms (e.g., pyrido[2,1-f]purine-2,4-diones) increases protonation under physiological conditions, improving solubility . Glycosylation with polar pentofuranosyl groups (e.g., 2-deoxy-β-D-erythro-pentofuranosyl) also enhances hydrophilicity, as evidenced by LogP reductions in analogs like 3H-imidazo[2,1-i]purine .

Q. How do etheno-adducts of purines impact replication fidelity in DNA damage studies?

  • Methodological Answer : In vitro replication assays using DNA polymerases (e.g., Pol η or κ) and lesion-containing templates (e.g., 7-(2-oxoheptyl)-ε-dGuo) quantify error rates. For example, etheno-adducts like 1,N6-etheno-2'-deoxyadenosine induce misincorporation of dTTP over dATP, analyzed via PAGE or next-generation sequencing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.